molecular formula C20H14BrN3O B289449 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone

Cat. No. B289449
M. Wt: 392.2 g/mol
InChI Key: YOQUKWDANBRUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone, also known as BRAQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinases such as EGFR and HER2, which are involved in the regulation of cell growth and survival. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is its potent anticancer activity against various cancer cell lines. It has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in combination therapy with other anticancer drugs. Furthermore, the development of novel formulations of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the elucidation of its mechanism of action could provide insights into the development of new drugs targeting cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone involves the reaction of 4-bromoaniline and 2-phenyl-3,1-benzoxazin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone. The overall yield of the synthesis method is around 60-70%, making it a cost-effective and efficient method for the preparation of 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone.

Scientific Research Applications

3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anticancer activity, 3-(4-bromoanilino)-2-phenyl-4(3H)-quinazolinone has also been investigated for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

3-(4-bromoanilino)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H14BrN3O/c21-15-10-12-16(13-11-15)23-24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(24)25/h1-13,23H

InChI Key

YOQUKWDANBRUAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.